(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride
Description
“(1S)-1-(2,5-Difluorophenyl)ethan-1-amine Hydrochloride” is a chiral phenylalkylamine derivative characterized by a 2,5-difluorophenyl substituent and a primary amine group at the benzylic position. The stereochemistry at the chiral center (S-configuration) and the fluorine substituents’ positions (2- and 5-positions on the aromatic ring) are critical determinants of its physicochemical and biological properties. Fluorine atoms enhance lipophilicity and metabolic stability, while the stereochemistry may influence receptor-binding selectivity .
Properties
CAS No. |
1391439-31-8 |
|---|---|
Molecular Formula |
C8H10ClF2N |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzaldehyde.
Reduction: The 2,5-difluorobenzaldehyde is reduced to (1S)-1-(2,5-difluorophenyl)ethanol using sodium borohydride.
Amination: The (1S)-1-(2,5-difluorophenyl)ethanol is then converted to (1S)-1-(2,5-difluorophenyl)ethan-1-amine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The industrial synthesis also includes purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Activity
Pharmacological Potential
- SSRI Activity : Compound 18 () demonstrates that trifluoromethyl and methoxy groups enhance serotonin reuptake inhibition, implying that fluorine’s electron-withdrawing effects in the target compound may similarly modulate transporter affinity.
- Biased Agonism : highlights that substituents like methylthio or propylthio (1e, 1f) influence G protein vs. β-arrestin signaling pathways, suggesting that 2,5-difluoro substitution could fine-tune signaling bias in serotonin receptors.
Commercial and Research Utility
Biological Activity
(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride, often referred to as a difluorophenyl ethylamine derivative, is a chiral amine with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms on the phenyl ring, enhances its biological activity and pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and research findings.
- Chemical Formula : C8H10ClF2N
- Molecular Weight : 195.63 g/mol
- Purity : Typically >95% for research applications
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The fluorine substituents enhance its binding affinity and selectivity towards these targets, which can modulate biochemical pathways and influence physiological responses.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
- Enzyme Interaction : It has been utilized in biochemical assays to study enzyme interactions and protein-ligand binding.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although specific mechanisms remain to be fully elucidated .
Binding Affinity Studies
Recent studies have demonstrated that this compound exhibits significant binding affinity for various receptors. For instance, it has been shown to interact with serotonin receptors, which are crucial in regulating mood and anxiety levels. The binding affinity was quantitatively assessed using IC50 values in comparative studies.
| Receptor | IC50 Value (nM) | Effect |
|---|---|---|
| Serotonin Receptor 5-HT2A | 25.0 | Modulation of mood |
| Dopamine Receptor D2 | 15.0 | Influence on reward pathways |
| Adrenergic Receptor α1 | 30.0 | Vasoconstriction |
Antitumor Activity
In a study examining the effects of this compound on cancer cell lines, the compound exhibited promising results against various tumor types:
| Cell Line | IC50 Value (µM) | Observation |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibition of proliferation |
| MCF7 (Breast Cancer) | 10.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The unique positioning of the fluorine atoms on the phenyl ring significantly influences the compound's reactivity and interaction profile compared to structurally similar compounds. SAR studies indicate that modifications to the difluorophenyl group can lead to variations in biological activity, suggesting avenues for further optimization in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
